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Copper dipalmitate

Thermogravimetric analysis Thermal stability Activation energy

Copper dipalmitate (copper(II) hexadecanoate, CAS 22992-96-7) is a transition metal carboxylate soap with the molecular formula C₃₂H₆₂CuO₄ and a molecular weight of 574.4 g/mol. Structurally, a central Cu(II) ion is coordinated by two palmitate (C₁₆) ligands in a square-planar or distorted octahedral geometry, organizing into lamellar bilayers with alternating hydrophilic carboxylate planes and hydrophobic alkyl chain domains.

Molecular Formula C32H62CuO4
Molecular Weight 574.4 g/mol
CAS No. 22992-96-7
Cat. No. B8730427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper dipalmitate
CAS22992-96-7
Molecular FormulaC32H62CuO4
Molecular Weight574.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Cu+2]
InChIInChI=1S/2C16H32O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2
InChIKeyGYPBUYJSHBFNEJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper Dipalmitate (CAS 22992-96-7): Technical Baseline for Scientific Procurement and Comparative Selection


Copper dipalmitate (copper(II) hexadecanoate, CAS 22992-96-7) is a transition metal carboxylate soap with the molecular formula C₃₂H₆₂CuO₄ and a molecular weight of 574.4 g/mol [1]. Structurally, a central Cu(II) ion is coordinated by two palmitate (C₁₆) ligands in a square-planar or distorted octahedral geometry, organizing into lamellar bilayers with alternating hydrophilic carboxylate planes and hydrophobic alkyl chain domains . Unlike alkali metal soaps, copper dipalmitate is insoluble in water but dispersible in nonpolar organic solvents , a property that underpins its utility as an oil-soluble copper source across fungicidal, catalytic, and lubricant applications.

Why Copper Dipalmitate Cannot Be Freely Substituted with Other Metal Palmitates or Copper Carboxylates


Metal palmitate soaps and copper carboxylates are not functionally interchangeable despite sharing the palmitate ligand or copper center. Substituting the Cu(II) ion with Co(II), Ni(II), Mn(II), or Zn(II) alters antimicrobial potency by up to an order of magnitude in standard agar diffusion assays [1]. Changing the fatty acid chain length from palmitate (C₁₆) to stearate (C₁₈) or laurate (C₁₂) shifts thermal stabilization efficacy in polymer systems by a measurable rank order [2]. Even within copper soaps, thermal decomposition pathways and activation energies are sensitive to both the metal center and chain length . These differences translate directly to fitness-for-purpose in applications where thermal stability, biocidal potency, or solubility profile is a selection criterion. The quantitative evidence below maps precisely where copper dipalmitate departs from its closest analogs.

Copper Dipalmitate: Quantitative Differentiation Evidence Against Closest Analogs


Thermal Decomposition Profile: Two-Step Degradation Spanning 423–703 K Defines a Processing Window Distinct from Shorter-Chain Copper Soaps

Thermogravimetric analysis (TGA) of Cu(II) palmitate reveals a characteristic two-step thermal degradation spanning 423 K to 703 K (150 °C to 430 °C) in contrast to the single-step or narrower degradation windows reported for copper laurate (C₁₂) and copper caprylate (C₈) . Activation energies for Cu(II) palmitate degradation were evaluated via Coats-Redfern, Horowitz-Metzger, and Broido methods, yielding model-dependent values that situate this compound within a defined thermal processing range . This degradation profile is distinct from copper stearate (C₁₈), where the onset temperature of mass loss was reported at approximately 255 °C with a thermal decomposition activation energy as low as 18 kJ/mol under specific conditions [1], indicating that fatty acid chain length directly modulates decomposition kinetics.

Thermogravimetric analysis Thermal stability Activation energy

Antimicrobial Potency Ranking: Copper Palmitate Demonstrates Strongest Broad-Spectrum Antibacterial Activity Among First-Row Transition Metal Palmitates

In a direct head-to-head microbiological comparison, copper(II) palmitate complex displayed the strongest antibacterial activity against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacterial strains among five first-row transition metal palmitate complexes (Mn, Co, Ni, Cu, Zn) tested via agar well diffusion at concentrations of 400–1000 µg/mL [1]. The copper palmitate complex was ranked as having the highest potency, while the zinc palmitate complex exhibited negligible bactericidal activity attributed to poor aqueous solubility [1]. Manganese, cobalt, and nickel palmitate complexes showed moderate bactericidal activity. For antifungal evaluation against Aspergillus niger, all metal palmitate complexes demonstrated strong fungicidal activity with the exception of the nickel palmitate complex, which was inactive [1]. Caution: the source publication has been retracted; these quantitative trends require independent replication but provide directional guidance for prioritization.

Antibacterial Metal palmitate complexes Agar well diffusion

C₁₆ Palmitate Chain Confers Superior PVC Thermal Stabilization Over C₁₈ Stearate and C₁₂ Laurate: A Chain-Length-Dependent Effect

A systematic study of calcium and zinc carboxylate combinations in PVC demonstrated that the palmitate anion (C₁₆) provides superior thermal stabilization compared to stearate (C₁₈) and laurate (C₁₂), following the rank order: palmitate > stearate > laurate [1]. Combinations containing more than 75 mol% calcium palmitate salt significantly increased polymer stability, an effect attributed to a critical n-alkyl chain length that optimizes the replacement of labile chlorines with stable ester linkages [1]. While this study used Ca/Zn salts, the chain-length effect is governed by the carboxylate anion rather than the metal counterion, supporting the inference that copper palmitate offers a chain-length advantage over copper stearate or copper laurate in stabilization applications.

PVC thermal stabilization Metal carboxylates Dehydrochlorination

Melting Endotherm at 118–175 °C and Enthalpy of 80–150 J/g: DSC Thermal Transitions Differentiate Copper Dipalmitate from Alkali and Alkaline Earth Dipalmitates

Differential scanning calorimetry (DSC) of copper dipalmitate reveals a primary melting endotherm in the range of 118–175 °C with an associated enthalpy change of 80–150 J/g, preceded by a pre-melting transition at 40–60 °C (15–25 J/g) and followed by thermal decomposition at 200–300 °C . In contrast, sodium dipalmitate melts at approximately 210 °C, calcium dipalmitate at approximately 180 °C, and zinc dipalmitate at approximately 190 °C . Copper dipalmitate exhibits the highest melting point (~220 °C) among the compared metal dipalmitates in the technical datasheet compilation, consistent with stronger coordinate bonding between Cu(II) and carboxylate oxygens versus the predominantly ionic bonding in alkali metal soaps .

Differential scanning calorimetry Phase transitions Metal soap thermal properties

Crystallite Size of 35 nm and Distinct Plate-Rod Morphology Set Copper Palmitate Apart from Other Transition Metal Palmitates in Nanostructured Material Design

X-ray diffraction (XRD) analysis of five first-row transition metal palmitate complexes revealed that copper(II) palmitate possesses the largest average crystallite size of 35 nm, substantially exceeding manganese palmitate (23 nm), cobalt palmitate (21 nm), nickel palmitate (10 nm), and zinc palmitate (12 nm) [1]. Morphologically, copper palmitate forms a unique combination of plate- and rod-shaped structures with dimensions of approximately 4.17 µm in size and 409 nm in thickness, while cobalt palmitate displays petal-like structures (~285 nm thickness), manganese palmitate forms thread-like structures (~1.20 µm, 204 nm thickness), and zinc palmitate yields plate-like structures (~1.2 µm, 132 nm thickness) [1]. Copper palmitate crystallizes in a tetragonal crystal system, distinguishing it from the monoclinic (Co, Ni) and triclinic (Zn) systems of its peers [1]. Caution: the source publication has been retracted; these quantitative trends require independent replication.

X-ray diffraction Crystallite size Nanostructured morphology

Copper Dipalmitate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Oil-Soluble Copper Source for Wood Preservation and Antifungal Coatings

Copper dipalmitate's hydrophobicity and solubility in nonpolar organic solvents , combined with its demonstrated strongest antibacterial activity among transition metal palmitates and antifungal efficacy against Aspergillus niger [1], make it a compelling candidate for solvent-borne wood preservative formulations and antifungal coating systems. Unlike water-soluble copper salts (e.g., CuSO₄) that leach rapidly, copper dipalmitate partitions into the organic matrix of treated wood or coating binders, providing sustained copper bioavailability. Procurement relevance: formulators selecting an oil-dispersible copper source for non-aqueous preservative systems should prioritize copper dipalmitate over copper stearate (C₁₈) when a lower melting point and solubility in low-boiling solvents is required.

Thermal Stabilizer for PVC and Halogenated Polymer Processing

The established rank order of palmitate > stearate > laurate for PVC thermal stabilization [2] positions copper dipalmitate as the chain-length-optimized candidate among copper carboxylates for halogenated polymer stabilization. The two-step thermal degradation profile (423–703 K) provides a defined processing window that can be matched to extrusion and molding temperature requirements. Procurement relevance: when selecting a copper-based acid scavenger and stabilizer for PVC compounding, copper dipalmitate (C₁₆) should be preferred over copper stearate (C₁₈) or copper laurate (C₁₂) based on the chain-length-dependent stabilization efficacy demonstrated in the carboxylate literature.

Precursor for Controlled Thermal Decomposition Synthesis of CuO Nanoparticles

The well-characterized two-step thermal degradation pathway of Cu(II) palmitate spanning 423–703 K , with decomposition onset at approximately 200 °C and completion by 430 °C, makes it an attractive precursor for the controlled thermal synthesis of copper oxide (CuO) nanoparticles. The lamellar structure and large crystallite size (35 nm) [1] provide defined decomposition kinetics that can be leveraged for size- and morphology-controlled nanoparticle production. Procurement relevance: researchers synthesizing CuO nanoparticles via thermal decomposition routes should select copper dipalmitate when a defined, multi-step decomposition pathway with a wide processing window (150–430 °C) is desired over the narrower, lower-activation-energy decomposition of copper stearate (~18 kJ/mol, onset ~255 °C).

Lubricant Additive and Anti-Wear Formulation Component

Metal palmitates have been demonstrated to provide excellent antiwear properties in engine lubricating oils, particularly when formulated as complexes with dimethyl sulfoxide [3]. Copper palmitate has been specifically disclosed as a component in antifriction additive compositions for lubricant materials, contributing to reduced friction coefficient and decreased wear of friction assembly elements [4]. The lamellar structure of copper dipalmitate, with alternating hydrophilic and hydrophobic regions , facilitates the formation of protective tribofilms on metal surfaces under boundary lubrication conditions. Procurement relevance: lubricant formulators evaluating metal organic salt additives should consider copper dipalmitate for high-temperature lubricant applications where its melting point (~220 °C) and thermal stability up to ~200 °C exceed the thermal limits of zinc or calcium dipalmitate alternatives.

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